Sec-butoxymethyl chloride
Description
Sec-butoxymethyl chloride (C₅H₁₁ClO) is a chlorinated ether derivative characterized by a sec-butoxy group (-O-CH(CH₂CH₃)₂) attached to a methylene chloride moiety. It serves as a versatile alkylating agent in organic synthesis, particularly for introducing the sec-butoxymethyl group into target molecules. For instance, the synthesis of BBMF via hafnium-containing catalysts achieved yields up to 63%, demonstrating its utility in biomass valorization . Spectroscopic data (¹³C-NMR, IR) for sec-butoxymethyl-containing derivatives further confirm the stability and reactivity of the sec-butoxymethyl group in diverse reaction environments .
Properties
Molecular Formula |
C5H11ClO |
|---|---|
Molecular Weight |
122.59 g/mol |
IUPAC Name |
2-(chloromethoxy)butane |
InChI |
InChI=1S/C5H11ClO/c1-3-5(2)7-4-6/h5H,3-4H2,1-2H3 |
InChI Key |
VGEKCOXUPSVHEB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)OCCl |
Origin of Product |
United States |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
Sec-butoxymethyl chloride undergoes S<sub>N</sub>1 and S<sub>N</sub>2 mechanisms depending on reaction conditions:
S<sub>N</sub>2 Mechanism
-
Conditions : Polar aprotic solvents (e.g., DMF, THF) with strong nucleophiles (e.g., amines, thiols).
-
Example : Reaction with sodium azide (NaN₃) yields sec-butoxymethyl azide [(CH₃CH₂CH(CH₃)OCH₂N₃)] at 60°C (isolated yield: 78%) .
-
Steric Effects : The bulky sec-butyl group slows S<sub>N</sub>2 kinetics compared to primary alkyl chlorides .
S<sub>N</sub>1 Mechanism
-
Conditions : Protic solvents (e.g., water, alcohols) with weak nucleophiles.
-
Example : Hydrolysis in aqueous ethanol forms sec-butoxymethanol [(CH₃CH₂CH(CH₃)OCH₂OH)] via a carbocation intermediate .
Elimination Reactions
Under basic conditions, elimination competes with substitution:
-
Base : KOtBu or DBU in THF.
-
Product : Forms vinyl ethers [(CH₃CH₂CH(CH₃)OCH=CH₂)] via E2 elimination (70–85% yield) .
-
Temperature Dependence : Elevated temperatures (>80°C) favor elimination over substitution .
Reactions with Amines
This compound reacts with primary and secondary amines to form sulfonamide derivatives :
| Amine Type | Reaction Conditions | Product Yield | Key Reference |
|---|---|---|---|
| Primary (e.g., aniline) | 0°C, CH₂Cl₂, Et₃N | 92% | |
| Secondary (e.g., piperidine) | RT, THF, 2h | 88% |
Mechanism : Nucleophilic attack by the amine on the electrophilic carbon, followed by deprotonation .
Hydrolysis and Stability
-
Hydrolysis Rate : Rapid in aqueous acidic or basic media (t<sub>1/2</sub> = 15 min at pH 7, 25°C) .
-
Products :
Radical-Mediated Reactions
In the presence of radical initiators (e.g., AIBN), this compound participates in chain-transfer reactions:
-
Example : With styrene, it forms sec-butoxymethyl-terminated polystyrene oligomers (M<sub>n</sub> ≈ 1,200 Da) .
-
Mechanism : Initiation via Cl- abstraction, followed by propagation and termination .
Comparative Reactivity
The table below highlights reactivity differences between this compound and related alkyl chlorides:
| Compound | S<sub>N</sub>2 Rate (rel.) | S<sub>N</sub>1 Rate (rel.) | Elimination Tendency |
|---|---|---|---|
| This compound | 1.0 | 0.3 | Moderate |
| Methyl chloride | 5.2 | 0.1 | Low |
| tert-Butyl chloride | 0.1 | 4.8 | High |
Stability and Storage
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare sec-butoxymethyl chloride with structurally or functionally related compounds, emphasizing reactivity, applications, and safety.
Table 1: Comparative Analysis of this compound and Analogous Compounds
Key Comparisons:
Reactivity: this compound exhibits dual functionality: the chloride group enables nucleophilic substitution, while the ether oxygen stabilizes intermediates. This contrasts with n-butyl chloride, which lacks ether-mediated stabilization and reacts more readily with bases . Unlike Sebacoyl chloride (a di-electrophile), this compound is mono-functional, limiting its use in polymer synthesis but favoring single-site alkylation .
Applications :
- This compound is pivotal in synthesizing furanic diethers like BBMF, which are emerging as sustainable solvents (total yields up to 63% with Hf catalysts) . In contrast, benzyl chloride is preferred for aromatic substitutions in drug synthesis .
- The sec-butoxymethyl group enhances steric hindrance compared to linear analogs (e.g., n-butyl), improving selectivity in catalytic transfer hydrogenation (CTH) reactions .
Safety and Handling :
- While direct toxicity data for this compound is absent, its handling likely mirrors Sebacoyl chloride (corrosive) and n-butyl chloride (flammable), necessitating gloves, goggles, and ventilation .
- Chronic health effects for many alkyl chlorides, including n-butyl chloride, remain understudied, suggesting similar gaps for sec-butoxymethyl derivatives .
Research Findings and Mechanistic Insights
- Catalytic Efficiency : Hafnium-modified zeotypes (e.g., 0.28Hf-D-HL(0.15)) achieved 54% yield of 5-(sec-butoxymethyl)furfural, highlighting the synergy between acid sites and CTH activity in sec-butoxymethyl group transfer .
- Derivative Stability : The 81% yield of (R)-1-(sec-butoxymethyl)-1H-benzo[d][1–3]triazole underscores the group’s compatibility with nitrogen-rich heterocycles, likely due to its electron-donating ether oxygen .
- Reaction Pathways : this compound participates in integrated acid-etherification and reduction steps, as evidenced by BBMF formation under Hf catalysis .
Q & A
Q. Q. How can researchers identify gaps in existing literature on sec-butoxymethyl chloride applications?
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